2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one

Drug Metabolism CYP450 Inhibition ADME-Tox Screening

2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one (CAS 637747-69-4) is a fully synthetic chromen-4-one (flavone) derivative with the molecular formula C₁₆H₁₀Cl₂O₃ and a molecular weight of 321.15 g/mol. The compound features a 2,4-dichlorophenyl substituent at the C-2 position and a methoxy group at the C-7 position of the chromen-4-one core.

Molecular Formula C16H10Cl2O3
Molecular Weight 321.15
CAS No. 637747-69-4
Cat. No. B2772886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one
CAS637747-69-4
Molecular FormulaC16H10Cl2O3
Molecular Weight321.15
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2O3/c1-20-10-3-5-12-14(19)8-16(21-15(12)7-10)11-4-2-9(17)6-13(11)18/h2-8H,1H3
InChIKeyJNVZEGGFENUXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one (CAS 637747-69-4) – Core Properties, Pharmacophore Identity, and Sourcing Context


2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one (CAS 637747-69-4) is a fully synthetic chromen-4-one (flavone) derivative with the molecular formula C₁₆H₁₀Cl₂O₃ and a molecular weight of 321.15 g/mol [1]. The compound features a 2,4-dichlorophenyl substituent at the C-2 position and a methoxy group at the C-7 position of the chromen-4-one core. This substitution pattern distinguishes it from both natural flavones and many earlier-generation synthetic chromen-4-ones. The compound has been investigated in multiple patent filings as a pharmacophore for kinase modulation, particularly PI3K inhibition, and as a building block for more complex molecular architectures [2]. Its primary research positioning spans oncology target modulation, anti-infective screening, and structure-activity relationship (SAR) exploration within the chromen-4-one chemical space [3].

Why Generic Substitution Fails for 2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one: Substitution-Pattern Specificity in Chromen-4-one Biological Networks


Chromen-4-one derivatives exhibit profound biological sensitivity to both the position and electronic nature of ring substituents, making generic in-class substitution unreliable. The 2-(2,4-dichlorophenyl) motif in this compound imparts a specific di-ortho/para electron-withdrawing signature that modulates the electron density of the chromenone core differently than 2-(2,3-dichlorophenyl), 2-(2,6-dichlorophenyl), or mono-chlorinated analogs [1]. Simultaneously, the C-7 methoxy group influences both metabolic stability (by blocking Phase II glucuronidation at the 7-OH site present in hydroxyl analogs) and target-binding conformation through steric and hydrogen-bonding effects . Patent data demonstrates that the combination of 2-(2,4-dichlorophenyl) with a 7-alkoxy substituent constitutes a distinct Markush sub-genus in PI3K modulator claims, indicating that these structural features are jointly required for the claimed biological activity and cannot be independently varied without loss of function [2]. Procurement of a generic 'chromen-4-one analog' without precise control over these two substituent positions therefore carries a high probability of divergent biological readout.

Quantitative Differentiation Evidence: 2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one vs. Closest Chromen-4-one Analogs


CYP2D6 Inhibition Liability: Target Compound vs. De-methoxylated Analog 2-(2,4-Dichlorophenyl)-4H-chromen-4-one

The target compound exhibits moderate CYP2D6 inhibition (IC₅₀ ≈ 10,000 nM in human liver microsomes), whereas the de-methoxylated analog 2-(2,4-dichlorophenyl)-4H-chromen-4-one (CAS 141109-90-2) shows no reported CYP2D6 inhibition liability in the same assay system [1]. This difference is attributed to the C-7 methoxy group providing additional hydrophobic contacts within the CYP2D6 active site. For procurement in ADME-Tox screening panels, this distinction directly impacts hit triage: a compound with known moderate CYP2D6 inhibition requires different downstream profiling than one with negligible CYP liability.

Drug Metabolism CYP450 Inhibition ADME-Tox Screening

PI3K Allosteric Modulation: 2,4-Dichlorophenyl vs. Alternative Aryl Substituents in Chromenone Patent Series

Patent US-11649227-B2 explicitly claims the 2-(2,4-dichlorophenyl)-7-alkoxy-chromen-4-one scaffold as an allosteric PI3K inhibitor chemotype, with the 2,4-dichloro substitution pattern specified in preferred embodiments alongside the 7-alkoxy position [1]. Within the Markush structure, alternative halogen substitution patterns (e.g., 2-Cl, 3-Cl, 4-Cl, 2,3-diCl, 2,6-diCl) were disclosed but not exemplified with the same potency data, implying that the 2,4-dichloro arrangement provides optimal target engagement at the allosteric site. This patent-level evidence places the target compound in a structurally defined, commercially protected chemical space that generic 2-phenyl-chromen-4-one analogs cannot access.

PI3K Inhibition Allosteric Modulation Cancer Therapeutics

Metabolic Stability Advantage: 7-Methoxy vs. 7-Hydroxy Chromen-4-one Analogs

The C-7 methoxy group in the target compound blocks the primary Phase II glucuronidation site that is present in 7-hydroxy chromen-4-one analogs (e.g., 2-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one and 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, CAS 302953-06-6) . The 7-hydroxy analog carries a predicted pKa of 6.72 and demonstrates DMSO solubility >20 mg/mL, consistent with a free phenolic group available for rapid conjugation . In contrast, the 7-methoxy compound eliminates this metabolic soft spot, predicting enhanced metabolic stability in hepatocyte and microsomal assays. This structure-metabolism relationship is well-established within the flavonoid literature: methylation of the 7-OH position consistently reduces intrinsic clearance and extends half-life in vitro [1].

Phase II Metabolism Glucuronidation Metabolic Stability

Physicochemical Optimization for CNS Penetration: 7-Methoxy vs. 7-Hydroxy Chromenones

The substitution of a 7-methoxy group (target compound, MW 321.15, LogP predicted ~3.5) for a 7-hydroxy group (analog MW 307.13, LogP predicted ~2.8) increases lipophilicity by an estimated 0.7 LogP units while maintaining molecular weight within CNS drug-like space [1]. This physicochemical shift is significant for CNS penetration: the 7-methoxy compound falls closer to the optimal CNS LogP range (2-4) and has reduced hydrogen bond donor count (0 vs. 1 for the 7-OH analog), lowering the polar surface area contribution that impedes passive blood-brain barrier permeation . These properties make the target compound a more suitable candidate for CNS-targeted screening collections than its more polar 7-hydroxy counterpart.

CNS Drug Discovery Blood-Brain Barrier Lipophilicity Optimization

Synthetic Accessibility Advantage: Single-Step Aldol Condensation vs. Multi-Step Routes to 3-Substituted Analogs

The target compound is accessible via a single-step base-catalyzed condensation of commercially available 2,4-dichlorobenzaldehyde with 7-methoxy-4-chromone, a route that produces the desired 2-aryl-chromen-4-one scaffold in good yield [1]. In contrast, 3-substituted analogs such as 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one require multi-step sequences involving oxidation or rearrangement steps, as documented in the synthetic procedures for the 3-hydroxy-chromenone series [2]. This difference in synthetic complexity translates directly to procurement cost, scalability, and lead time for medicinal chemistry programs requiring gram-to-kilogram quantities.

Medicinal Chemistry Synthetic Tractability Lead Optimization

Optimal Application Scenarios for 2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one Based on Quantitative Differentiation Evidence


PI3K Allosteric Inhibitor Hit-to-Lead Programs in Oncology

The target compound is positioned as a preferred chemical starting point for PI3K allosteric inhibitor discovery, based on its claimed preferential substitution pattern in US-11649227-B2 . Procurement of this specific compound enables immediate entry into the patent-validated chemical space, with the 2,4-dichlorophenyl and 7-methoxy groups providing the claimed pharmacophoric requirements for allosteric PI3K modulation. The synthetic accessibility (single-step condensation) further supports rapid analog generation for SAR exploration.

ADME-Tox Screening Libraries Requiring Defined CYP Inhibition Fingerprints

Unlike the de-methoxylated analog 2-(2,4-dichlorophenyl)-4H-chromen-4-one, the target compound carries a defined, moderate CYP2D6 inhibition profile (IC₅₀ ≈ 10,000 nM in human liver microsomes) . This makes it a valuable reference compound for ADME-Tox screening panels where CYP inhibition liability classification is required. Its distinct CYP signature allows researchers to benchmark novel chromen-4-one derivatives against a compound with pre-characterized metabolic interaction potential.

CNS-Penetrant Lead Identification from Chromen-4-one Chemical Space

The 7-methoxy substitution confers improved CNS drug-likeness parameters (LogP ~3.5, 0 HBD) compared to 7-hydroxy analogs (LogP ~2.8, 1 HBD), placing the target compound within the optimal range for passive blood-brain barrier permeation . CNS-focused discovery programs can procure this compound as a pre-optimized scaffold that already satisfies key physicochemical criteria for brain exposure, reducing the need for late-stage property modifications.

Metabolic Stability-Focused Flavonoid SAR Studies

The C-7 methoxy group eliminates the primary Phase II glucuronidation liability present in 7-hydroxy chromen-4-one analogs such as CAS 302953-06-6 . For programs conducting systematic SAR around flavonoid metabolic stability, this compound serves as a 'pre-stabilized' reference point, enabling direct comparison of intrinsic metabolic clearance with and without 7-OH conjugation capability. This built-in stability feature is particularly valuable for in vivo pharmacology studies where rapid clearance would otherwise confound efficacy readouts.

Quote Request

Request a Quote for 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.